4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzodioxoles and pyranoquinolines, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-2H-1,3-benzodioxole with appropriate quinoline derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzodioxole or quinoline rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,5-dione derivatives, while reduction may produce partially or fully reduced analogs.
Scientific Research Applications
4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it may inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of microtubule dynamics and suppression of tubulin polymerization . The compound’s structure allows it to interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share structural similarities and are also studied for their anticancer properties.
3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Another benzodioxole derivative with potential biological activities.
Uniqueness
4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE stands out due to its unique combination of benzodioxole and pyranoquinoline moieties, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H17NO7 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C21H17NO7/c1-25-18-12(7-14-19(20(18)26-2)28-9-27-14)11-8-15(23)29-17-10-5-3-4-6-13(10)22-21(24)16(11)17/h3-7,11H,8-9H2,1-2H3,(H,22,24) |
InChI Key |
CSCFQBKVWNPHMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3CC(=O)OC4=C3C(=O)NC5=CC=CC=C54)OCO2)OC |
Origin of Product |
United States |
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